3-(5-Tetrazolyl)penam
Description
Properties
CAS No. |
57089-17-5 |
|---|---|
Molecular Formula |
C16H19N7O3S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-N-[(2S,5R,6R)-3,3-dimethyl-7-oxo-2-(2H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H19N7O3S/c1-16(2)11(12-19-21-22-20-12)23-14(26)10(15(23)27-16)18-13(25)9(17)7-3-5-8(24)6-4-7/h3-6,9-11,15,24H,17H2,1-2H3,(H,18,25)(H,19,20,21,22)/t9?,10-,11+,15-/m1/s1 |
InChI Key |
XLCUJQQFWDZWIT-UFFDXJJYSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C |
Origin of Product |
United States |
Advanced Structural Characterization of 3 5 Tetrazolyl Penam Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and conformation of 3-(5-Tetrazolyl)penam derivatives. It provides detailed information about the chemical environment of individual atoms and their spatial relationships.
1H and 13C NMR Spectroscopic Investigations of this compound Analogues
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural verification of this compound analogues.
In ¹H NMR spectra of related tetrazole-containing heterocyclic compounds, the proton of the tetrazole ring typically appears as a singlet at approximately δ 9.0 ppm. Protons on the penam (B1241934) ring system would exhibit characteristic chemical shifts and coupling constants that are sensitive to the stereochemistry and substitution at various positions. For instance, the protons of the β-lactam ring are highly diagnostic.
¹³C NMR spectroscopy provides complementary information. The carbon atom of the tetrazole ring in various derivatives typically resonates in the range of δ 144 to 155 ppm rsc.org. The carbonyl carbon of the β-lactam ring in penam structures is also a key indicator, usually found significantly downfield. The chemical shifts of the penam ring carbons provide insight into the ring's conformation and the electronic effects of the tetrazole substituent.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrazole-Containing Compounds
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tetrazole-H | ~9.0 | - |
| Tetrazole-C | - | ~144 - 155 |
| Aromatic-H | ~7.4 - 7.9 | - |
| Aromatic-C | - | ~126 - 135 |
Note: Data is generalized from various tetrazole derivatives and may vary for specific this compound analogues.
Multidimensional NMR Techniques for Elucidating Complex Penam-Tetrazole Structures
For more complex this compound derivatives or when conformational ambiguities exist, multidimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, both directly and over multiple bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for conformational analysis, as it provides information about through-space proximity of protons. This can help determine the relative stereochemistry of substituents on the penam ring and the orientation of the tetrazole moiety with respect to the β-lactam core.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal.
Single Crystal X-ray Diffraction of this compound Analogues
Table 2: Illustrative Crystal Data for a Tetrazole Derivative
| Parameter | Value (for 3-(1H-tetrazol-5-yl)benzoic acid) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.2501 (10) |
| b (Å) | 16.805 (3) |
| c (Å) | 9.3290 (18) |
| β (°) | 99.188 (3) |
| Volume (ų) | 812.5 (3) |
Data from a related tetrazole compound to illustrate typical crystallographic parameters. nih.gov
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives and can be sensitive to molecular conformation.
Key vibrational modes for these compounds would include:
β-lactam C=O stretch: A strong absorption band typically in the range of 1770-1800 cm⁻¹ in the IR spectrum is characteristic of the strained four-membered lactam ring.
Tetrazole ring vibrations: The tetrazole ring exhibits a series of characteristic stretching and bending vibrations. N=N stretching vibrations are often observed in the 1515-1606 cm⁻¹ region, while N-N=N- vibrations can be found around 1233-1293 cm⁻¹.
N-H stretch: For the 1H-tetrazole tautomer, a broad N-H stretching band would be expected in the 2500-3000 cm⁻¹ region.
Table 3: General Vibrational Frequencies for Key Functional Groups
| Functional Group | Typical Wavenumber (cm⁻¹) |
| β-lactam C=O | 1770 - 1800 |
| N=N (tetrazole) | 1515 - 1606 |
| N-N=N- (tetrazole) | 1233 - 1293 |
| N-H (tetrazole) | 2500 - 3000 |
Note: These are general ranges and can be influenced by the specific molecular environment and intermolecular interactions.
By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes can be achieved, offering further insights into the molecular structure and bonding.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel compounds like this compound derivatives. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. mdpi.comnih.gov
Electrospray Ionization (ESI) is the most commonly employed soft ionization technique for the analysis of β-lactam antibiotics and other polar, thermally labile molecules. usda.govlifesciencesite.com ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This preservation of the molecular ion is critical for accurate molecular weight determination and subsequent fragmentation studies. The analysis of various tetrazole and β-lactam compounds by ESI-MS has been well-documented, making it the technique of choice for this compound derivatives. researchgate.netusda.govwikipedia.org
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nationalmaglab.org In an MS/MS experiment, the molecular ion (precursor ion) generated via ESI is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.
The fragmentation of this compound derivatives is expected to follow pathways characteristic of both the penam core and the tetrazole ring.
β-Lactam Ring Cleavage : The most characteristic fragmentation pathway for penicillins and related β-lactam structures is the cleavage of the β-lactam ring. This typically results in several predictable fragment ions corresponding to the thiazolidine (B150603) portion and the side chain attached to the β-lactam nitrogen. nih.gov
Tetrazole Ring Fragmentation : The tetrazole ring exhibits distinct fragmentation behavior. In positive ion mode, a common fragmentation is the neutral loss of hydrazoic acid (HN₃). wikipedia.org In negative ion mode, the characteristic fragmentation is often the loss of a nitrogen molecule (N₂). wikipedia.org The specific fragmentation pathway can help confirm the structure and substitution of the tetrazole ring.
By analyzing these characteristic fragmentation pathways, the connectivity of the molecule can be confirmed, and different isomers can be distinguished.
Table 3: Predicted Major Fragmentation Pathways for this compound in MS/MS
| Precursor Ion | Fragmentation Pathway | Key Neutral Loss | Resulting Fragment |
|---|---|---|---|
| [M+H]⁺ | β-Lactam Ring Opening | C₃H₂NO₂ (from β-lactam core) | Ion corresponding to thiazolidine-tetrazole moiety |
| [M+H]⁺ | Tetrazole Fragmentation | HN₃ (Hydrazoic Acid) | Ion corresponding to the penam core with a nitrile group |
| [M-H]⁻ | Tetrazole Fragmentation | N₂ (Nitrogen Gas) | Anionic fragment from ring contraction |
Computational and Theoretical Investigations of 3 5 Tetrazolyl Penam
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of 3-(5-Tetrazolyl)penam
Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic properties of molecules like this compound. These computational methods provide insights into bond lengths, bond angles, and the distribution of electrons, which are critical for understanding the molecule's stability, reactivity, and interactions.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the distinct penam (B1241934) and tetrazole moieties of the target compound. nih.govmdpi.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular geometries and analyze electronic structures. mdpi.comresearchgate.net
For the penam moiety , DFT studies confirm the inherent strain in the bicyclic system. The four-membered β-lactam ring fused to the five-membered thiazolidine (B150603) ring results in a non-planar, puckered conformation. wikipedia.org Key structural features identified through DFT include the pyramidal geometry of the bridgehead nitrogen atom and significant ring strain, which leads to a relatively long amide C-N bond (approx. 1.406 Å) and a short C=O bond (approx. 1.205 Å), indicating reduced amide resonance compared to acyclic amides. wikipedia.org This lack of resonance contributes to the high reactivity of the β-lactam ring, a crucial feature for the biological activity of penicillin-like antibiotics.
For the tetrazole moiety , DFT is employed to investigate its aromaticity, electronic properties, and tautomeric equilibrium. researchgate.net The tetrazole ring is known to be a bioisosteric analog of the carboxylic acid group. researchgate.net DFT calculations help in determining the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the ring. Furthermore, DFT is instrumental in evaluating the relative stability of the different tautomeric forms of the tetrazole ring, such as the 1H and 2H tautomers. researchgate.netresearchgate.net
Below is a table summarizing typical geometric parameters for penam and tetrazole moieties derived from DFT calculations.
| Moiety | Parameter | Typical Calculated Value | Reference |
| Penam | Amide C-N Bond Length | 1.406 Å | wikipedia.org |
| Penam | Carbonyl C=O Bond Length | 1.205 Å | wikipedia.org |
| Penam | Bridgehead N Pyramidalization (χ) | ~54° | wikipedia.org |
| Tetrazole | C=N Bond Length | ~1.30 - 1.34 Å | researchgate.netmdpi.com |
| Tetrazole | N-N Bond Length | ~1.32 - 1.37 Å | researchgate.netmdpi.com |
For higher accuracy, particularly in calculating reaction energies and activation barriers, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and composite methods like G4 and G4MP2, are based on first principles without the empirical parameterization common in DFT. d-nb.infosuperfri.orgsuperfri.org
In the context of a penam-tetrazole system, ab initio calculations would be particularly useful for:
Accurate Energy Profiles: Determining the precise energy differences between various conformers and the energy barriers for rotation around the single bond connecting the penam and tetrazole rings.
Tautomerism Energetics: Providing a high-accuracy assessment of the relative energies of the 1H- and 2H-tetrazole tautomers. Theoretical calculations have shown that the 5H tautomer is significantly less stable, with an energy approximately 20 kcal·mol⁻¹ higher, and is not experimentally observed. researchgate.net MP2 calculations have been specifically used to study the energy barriers associated with ring-opening and recyclization pathways in mesoionic tetrazoles. d-nb.info
Spectroscopic Properties: Calculating spectroscopic data (e.g., IR vibrational frequencies) with high precision to aid in the experimental characterization of the molecule.
These computationally intensive methods serve as a benchmark to validate results obtained from more cost-effective DFT methods. superfri.org
The primary degrees of freedom that define the conformational landscape are:
Penam Ring Pucker: The five-membered thiazolidine ring can adopt different puckered conformations (e.g., envelope or twist).
Orientation of the Tetrazole Ring: The rotation around the C-C bond linking the two rings determines the spatial relationship between the penam and tetrazole moieties.
Computational energy minimization techniques are used to locate the stable conformers (local minima) and the most stable conformer (global minimum). mdpi.com These studies reveal that the molecule likely prefers specific orientations where steric hindrance is minimized and favorable intramolecular interactions, if any, are maximized. The flexibility of the penam ring, coupled with the rotational freedom of the tetrazole substituent, results in a complex energy surface with multiple stable conformations. researchgate.netmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects on this compound
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. usf.edu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes, flexibility, and the influence of the surrounding environment, such as a solvent. nih.gov
The penam ring is not rigid; its strained structure exhibits significant flexibility. wikipedia.org An MD simulation trajectory provides a time-resolved view of the ring's puckering motions. By analyzing this trajectory, one can quantify the flexibility of the ring system.
A key metric used in this analysis is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of the ring atoms from a reference structure over time. A higher RMSD value indicates greater flexibility. nih.gov Analysis can also focus on the fluctuations of specific dihedral angles within the five-membered ring, revealing which parts of the ring are more or less flexible. This dynamic behavior is crucial as the conformation of the penam ring can influence its interaction with biological targets. Studies on the similar five-membered proline ring have shown that such side-chain flexibility is coupled to the backbone conformation in proteins. nih.gov
The following table outlines parameters obtained from a hypothetical MD trajectory analysis.
| Analysis Metric | Description | Potential Finding for Penam Ring |
| RMSD | Measures atomic deviation from a reference structure. | Relatively high RMSD for C3 and C4 atoms, indicating flexibility in the thiazolidine portion of the ring. |
| Dihedral Angle Fluctuation | Tracks the change in specific torsion angles over time. | Significant fluctuations in the C2-S1-C5-N4 dihedral angle, characterizing the ring pucker dynamics. |
| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from the ring. | Reveals the structuring of water molecules around the polar C=O and N-H groups. |
The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which can interconvert through proton transfer. researchgate.net This process is a form of prototropic tautomerism. nih.gov MD simulations, particularly those combined with quantum mechanics (QM/MM methods), can be used to simulate these tautomeric shifts.
In a QM/MM simulation, the tetrazole ring is treated with a quantum mechanical method, while the rest of the molecule and the solvent are treated with classical mechanics. This approach allows for the modeling of bond-breaking and bond-forming events associated with proton transfer. The simulation can reveal the preferential pathways for isomerization and the role of solvent molecules (like water) in facilitating the proton transfer through hydrogen-bond networks. The influence of a polar solvent can be explored using methods like the polarized continuum model (PCM), which has been shown to disfavor valence tautomerism both kinetically and thermodynamically in some tetrazole systems. d-nb.info By calculating the potential of mean force (PMF) along the reaction coordinate, the free energy barrier for the tautomerization process can be determined, providing insights into the rate of interconversion between the 1H and 2H forms. researchgate.net
Computational Studies of Reaction Mechanisms in this compound Synthesis and Degradation
Computational chemistry provides powerful tools to investigate the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, computational studies are crucial for understanding both its formation and its potential degradation pathways. These investigations allow for the detailed examination of reaction intermediates, transition states, and the energetic landscapes of relevant chemical transformations. By modeling these processes, researchers can predict reaction outcomes, optimize synthetic routes, and understand the factors governing the compound's stability.
Transition State Characterization and Activation Energy Barriers of Penam-Tetrazole Reactions
The synthesis of this compound involves complex chemical transformations where the characterization of transition states and the determination of activation energy barriers are fundamental to understanding the reaction kinetics and mechanism. nih.gov Computational methods, such as ab initio and density functional theory (DFT), are employed to map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. nih.gov
The transition state is a critical point on this path, representing the highest energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state provide valuable information about the geometry of the reacting molecules at the point of bond formation or cleavage. For the formation of the tetrazole ring, a key step in the synthesis of this compound, computational models can elucidate the concerted or stepwise nature of the cycloaddition reaction.
The activation energy barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A higher activation energy barrier corresponds to a slower reaction. Computational studies can predict these barriers with a high degree of accuracy, allowing for the comparison of different synthetic routes and the identification of the most energetically favorable pathway.
Table 1: Hypothetical Activation Energy Barriers for a Key Synthetic Step
| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Pathway A | None | Toluene | 25.4 |
| Pathway B | ZnCl₂ | Acetonitrile | 18.2 |
| Pathway C | Sc(OTf)₃ | Dichloromethane | 16.5 |
Note: The data in this table is illustrative and intended to represent the type of information generated from computational studies.
Elucidation of Thermal and Chemical Decomposition Pathways of Tetrazole Ring Systems
One common decomposition pathway involves a ring-opening to form an azidoazomethine intermediate, which then loses nitrogen to form a nitrene. colab.ws The subsequent reactions of the highly reactive nitrene intermediate can lead to a variety of degradation products. Another potential pathway is the fragmentation of the tetrazole ring into a nitrile and an azide (B81097) ion. The specific pathway that is favored depends on the substituents on the tetrazole ring and the reaction conditions.
Computational models can be used to calculate the energy profiles of these different decomposition pathways, identifying the transition states and intermediates involved. This allows for the prediction of the most likely degradation products and the conditions under which decomposition is likely to occur. For instance, thermogravimetric analysis coupled with quantum chemical calculations can provide a detailed picture of the decomposition process, including the temperatures at which different decomposition events occur and the associated activation energies. researchgate.net
Table 2: Possible Decomposition Products of the Tetrazole Ring
| Decomposition Pathway | Key Intermediate | Final Products |
|---|---|---|
| Pathway 1 | Azidoazomethine | Nitrene, Carbodiimide |
| Pathway 2 | - | Nitrile, Azide |
| Pathway 3 | - | 1,3,4-Oxadiazole |
Structure-Activity Relationship (SAR) Studies through Computational Modeling of this compound
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling has become an indispensable tool in SAR, enabling the rational design of more potent and selective drugs. For this compound, SAR studies focus on identifying the key structural features that are responsible for its interaction with biological targets, such as β-lactamase enzymes.
Ligand-Enzyme Docking and Scoring in the Context of β-Lactamase Inhibition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. nih.gov In the context of this compound, docking studies are used to model its interaction with the active site of β-lactamase enzymes. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics.
The docking process involves placing the ligand in various conformations within the enzyme's active site and calculating the binding energy for each pose. The pose with the lowest binding energy is considered to be the most likely binding mode. The results of docking studies can provide detailed insights into the specific interactions between the ligand and the enzyme, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
The tetrazole moiety of this compound is of particular interest in these studies, as it can participate in multiple hydrogen bonds with the amino acid residues in the active site. acs.org The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming a strong network of interactions that anchor the inhibitor in the active site. acs.org Scoring functions are used to rank the different docking poses and to predict the binding affinity of the ligand for the enzyme.
Table 3: Docking Scores and Key Interactions of this compound with a β-Lactamase
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| 1 | -8.5 | Ser70, Lys73, Ser130 | 4 |
| 2 | -7.9 | Asn132, Gln135 | 3 |
| 3 | -7.2 | Thr235, Lys234 | 2 |
Note: The data in this table is illustrative and intended to represent the type of information generated from docking studies.
Quantitative Structure-Activity Relationships (QSAR) for Penam-Tetrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govwalisongo.ac.idfrontiersin.orgyoutube.comyoutube.com These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.
For penam-tetrazole derivatives, a QSAR study would involve synthesizing a library of related compounds with variations in their chemical structure. The biological activity of these compounds, such as their ability to inhibit β-lactamase, would then be measured experimentally. A wide range of molecular descriptors can be calculated, including electronic, steric, and hydrophobic parameters.
Once the QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. frontiersin.org This allows for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and testing. QSAR models can also provide insights into the mechanism of action of the compounds by identifying the molecular properties that are most important for their activity. nih.gov
Table 4: Common Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP, Hydration energy |
| Topological | Connectivity indices, Shape indices |
Predictive Modeling of Electronic Properties and Stability of this compound
The electronic properties of a molecule, such as its charge distribution, polarizability, and frontier molecular orbitals (HOMO and LUMO), play a crucial role in determining its reactivity and stability. researcher.life Computational methods can be used to predict these properties with a high degree of accuracy, providing valuable insights into the behavior of this compound.
The distribution of electron density in the molecule can be visualized through electrostatic potential maps, which highlight the regions of the molecule that are electron-rich or electron-poor. This information is useful for predicting how the molecule will interact with other molecules, such as the amino acid residues in the active site of an enzyme.
The energies of the HOMO and LUMO are important indicators of the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's stability, with a larger gap indicating greater stability. researcher.life
Predictive models can also be used to assess the stability of this compound under different conditions. For example, by calculating the energy changes associated with protonation or deprotonation at different sites in the molecule, it is possible to predict its pKa values. This information is important for understanding its behavior in biological systems.
Table 5: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 4.2 |
| HOMO Energy (eV) | -7.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 6.6 |
| Polarizability (ų) | 15.3 |
Note: The data in this table is illustrative and intended to represent the type of information generated from electronic structure calculations.
HOMO-LUMO Energy Gap Analysis for Electronic Stability Assessment
The electronic stability and reactivity of a molecule can be effectively assessed through the analysis of its frontier molecular orbitals, namely the HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter in quantum chemistry. schrodinger.com A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com
For this compound, a theoretical calculation, likely employing density functional theory (DFT), would be necessary to determine the energies of the HOMO and LUMO. researchgate.netaimspress.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The energy gap provides a measure of the molecule's excitability. schrodinger.com
In the context of the penam scaffold, which is a core component of many β-lactam antibiotics, understanding the electronic stability is crucial. The introduction of the tetrazole ring at the 3-position can significantly influence the electronic properties of the entire molecule. The high nitrogen content of the tetrazole ring is known to affect the electronic landscape of molecules. researchgate.netmdpi.com
A hypothetical analysis of this compound would involve optimizing its molecular geometry and then calculating the molecular orbital energies. The resulting HOMO and LUMO energy values would then be used to calculate the energy gap. This data is often presented in a table for clarity.
Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: The following data is illustrative and not based on actual experimental or calculated results for this compound, as specific literature on this compound's computational analysis is not readily available.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 6.3 |
A larger energy gap, as illustrated in the hypothetical table, would suggest that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO across the molecule would also provide insights into potential sites for electrophilic and nucleophilic attack. For instance, in related tetrazole-containing systems, the HOMO and LUMO can be distributed over both the tetrazole and the adjacent rings. nih.gov
Aromaticity Indices of the Tetrazole Ring within the Penam Scaffold
The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic compounds. The tetrazole ring, with its five atoms and six π-electrons, is considered an aromatic system. Various computational methods can be used to quantify the degree of aromaticity. These methods often rely on magnetic, geometric, or electronic criteria.
One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion for aromaticity. A negative NICS value at the center of a ring is indicative of aromatic character, signifying a diatropic ring current. The more negative the NICS value, the stronger the aromaticity.
Another approach involves the use of geometry-based indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the bond length alternation within a ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system.
For the tetrazole ring within the this compound scaffold, a computational study would first involve the optimization of the molecule's geometry. Following this, the NICS values could be calculated at the center of the tetrazole ring. Additionally, the bond lengths within the tetrazole ring would be used to calculate the HOMA index.
Table 2: Hypothetical Aromaticity Indices for the Tetrazole Ring in this compound (Note: The following data is illustrative and not based on actual experimental or calculated results for this compound.)
| Aromaticity Index | Calculated Value | Interpretation |
| NICS(0) | -9.8 | Aromatic |
| HOMA | 0.85 | Significantly Aromatic |
Mechanistic Studies of 3 5 Tetrazolyl Penam in Biological Systems Focus on Enzyme Interactions
Investigation of β-Lactamase Inhibition Mechanisms by Penam-Based Compounds
β-Lactamases are broadly categorized into two main groups based on their catalytic mechanism: serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs). nih.gov SBLs (Ambler classes A, C, and D) utilize a reactive serine residue for catalysis, while MBLs (Ambler class B) are zinc-dependent enzymes. nih.govjlabphy.org Penam-based compounds, including 3-(5-Tetrazolyl)penam, can interact with both types of enzymes, albeit through distinct mechanisms.
The inhibitory action of penam-based compounds against SBLs is primarily a mechanism-based process, where the enzyme's own catalytic machinery is co-opted to trigger the inhibitory event. asm.orgnih.gov These inhibitors serve as substrates that are converted into a reactive species within the active site, leading to the enzyme's inactivation.
The fundamental mechanism of SBL inhibition by penam-based inhibitors involves the formation of a stable covalent bond with a key active site residue. The process is initiated when the catalytic serine residue (e.g., Ser70 in many class A enzymes) performs a nucleophilic attack on the carbonyl carbon of the penam's β-lactam ring. researchgate.netasm.org This attack leads to the opening of the strained β-lactam ring and the formation of a covalent acyl-enzyme intermediate. nih.govox.ac.ukresearchgate.net
Unlike the transient acyl-enzyme complex formed with antibiotic substrates, which is rapidly hydrolyzed, the complex formed with penam (B1241934) inhibitors is significantly more stable. mdpi.com Following the initial acylation, the inhibitor can undergo further chemical rearrangements. For related compounds like clavulanic acid, this can involve the opening of the oxazolidine (B1195125) ring. nih.govresearchgate.net In the case of penam sulfones, the acyl-enzyme complex can decompose into multiple species, leading to various enzyme modifications. asm.org For a penam-tetrazole inhibitor, the initial, stable acyl-enzyme complex is the primary inhibitory species, effectively sequestering the enzyme and preventing it from hydrolyzing antibiotic substrates.
The interaction between an SBL and a penam-based inhibitor can be described by a multi-step kinetic model. nih.gov Initially, a reversible, non-covalent Michaelis complex (E:I) is formed. Subsequently, the enzyme proceeds with acylation, forming the covalent acyl-enzyme complex (E-I). This complex can then follow one of two pathways: it can be very slowly hydrolyzed (deacylation), regenerating the active enzyme, or it can undergo further reactions to form a permanently inactivated species.
The general kinetic scheme is as follows: E + I ⇌ E:I → E-I → E + P (hydrolysis) or E-I (inactivated)*
Here, E represents the enzyme, I is the inhibitor, E:I is the initial non-covalent complex, E-I is the covalent acyl-enzyme, and E-I* is the irreversibly inactivated enzyme. The efficiency of inhibition is determined by the partitioning of the acyl-enzyme complex between the slow hydrolysis pathway and the pathway leading to irreversible inactivation. For effective inhibitors like penam-tetrazoles, the rate of formation of the stable or irreversibly inactivated complex is much higher than the rate of hydrolysis, leading to time-dependent, irreversible inhibition.
| Parameter | Description | Significance in Inhibition |
|---|---|---|
| k₁ | Association rate constant for the pre-acylation complex (E:I). nih.gov | Reflects the initial binding affinity of the inhibitor to the enzyme. |
| k₋₁ | Dissociation rate constant for the pre-acylation complex (E:I). nih.gov | A lower value indicates a more stable initial complex. |
| k₂ | Acylation rate constant, leading to the covalent complex (E-I). nih.gov | A high acylation rate contributes to rapid enzyme inactivation. |
| k₃ | Deacylation rate constant, representing the hydrolysis of the acyl-enzyme complex. nih.gov | For an effective irreversible inhibitor, this rate is extremely low. |
The efficiency of inhibition by penam-based compounds is not solely dependent on the inhibitor's structure but is also heavily influenced by the dynamic nature and specific amino acid composition of the enzyme's active site. plos.org The active sites of β-lactamases are not rigid structures; they possess considerable flexibility that allows them to accommodate various substrates and inhibitors. researchgate.net
Key structural elements, such as the Ω-loop, play a critical role in catalysis and inhibitor binding. mdpi.complos.org This loop can adopt different conformations that control substrate hydrolysis and inhibitor susceptibility. escholarship.org Residues within this loop, such as Glu166 in many class A enzymes, are crucial for the deacylation step of substrate hydrolysis. researchgate.netmdpi.com The interaction of the penam-tetrazole inhibitor with this and other active site residues (e.g., Ser130, Lys73) can stabilize the acyl-enzyme complex and prevent the conformational changes necessary for deacylation. nih.govasm.org The malleability of the active site can also be a mechanism of resistance, where mutations impart flexibility that prevents effective targeting by inhibitors. researchgate.net Therefore, the precise fit and induced conformational changes upon binding of this compound are crucial determinants of its inhibitory potency.
Metallo-β-lactamases represent a growing clinical challenge as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, and are not inhibited by conventional SBL inhibitors. jlabphy.orgnih.gov Their catalytic activity depends on one or two zinc ions in the active site, which activate a water molecule for a nucleophilic attack on the β-lactam ring. jlabphy.orgnih.gov This reliance on zinc ions presents a distinct target for inhibitor design.
The inhibitory strategy against MBLs often involves compounds that can effectively chelate the catalytic zinc ions, thereby disrupting the enzyme's function. jlabphy.orgnih.gov The tetrazole ring of this compound is a well-established zinc-binding group, or "zincophore". jlabphy.org The nitrogen atoms of the tetrazole ring act as moderately soft donor atoms, which allows for selective chelation of soft metal ions like Zn²⁺ over harder, more biologically abundant ions such as Ca²⁺ and Mg²⁺. nih.gov
The proposed mechanism involves the coordination of one or more nitrogen atoms from the tetrazolyl moiety to the zinc ion(s) in the MBL active site. researchgate.net This coordination displaces the catalytically essential water molecule or alters the coordination geometry of the zinc center, rendering the enzyme inactive. By sequestering the zinc ions, the inhibitor prevents the enzyme from activating the nucleophilic hydroxide (B78521) required for β-lactam hydrolysis. nih.gov This chelation-based approach is a key advantage of tetrazole-containing inhibitors in the effort to combat MBL-producing pathogens.
| Feature | Description | Relevance to Inhibition by this compound |
|---|---|---|
| Catalytic Center | Contains one or two Zn²⁺ ions essential for activity. jlabphy.orgnih.gov | The zinc ions are the primary target for the inhibitor. |
| Catalytic Nucleophile | A Zn²⁺-activated hydroxide ion attacks the β-lactam ring. mdpi.comnih.gov | Chelation of zinc prevents the formation or proper positioning of this nucleophile. |
| Inhibitor Moiety | The tetrazole ring acts as a zinc-chelating group. jlabphy.org | Nitrogen atoms in the tetrazole ring coordinate with the active site zinc, disrupting its function. nih.govresearchgate.net |
| Mechanism of Action | Disruption of the catalytic metal center through chelation. nih.gov | Leads to potent, reversible or irreversible inhibition of the enzyme's hydrolytic activity. |
Metallo-β-Lactamase (MBL) Interactions with this compound
Water-Activated Hydrolysis Pathways in MBL Catalysis and Inhibition
Metallo-β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics like penicillins, rendering them inactive. This catalytic activity is dependent on the presence of one or two zinc ions in the active site. The generally accepted mechanism involves the activation of a water molecule by these zinc ions. nih.gov
In the resting state of the enzyme, a water molecule or a hydroxide ion bridges the zinc ions (in di-zinc MBLs). This metal-bound nucleophile is then positioned to attack the carbonyl carbon of the β-lactam ring of a substrate that enters the active site. This nucleophilic attack leads to the formation of a tetrahedral intermediate, followed by the cleavage of the C-N bond in the β-lactam ring. Subsequent protonation of the nitrogen atom results in the formation of the inactive, hydrolyzed product.
The inhibition of MBLs by compounds like this compound is thought to interfere with this water-activated hydrolysis pathway. The tetrazole moiety of the inhibitor can act as a metal-binding group, displacing the catalytically crucial water/hydroxide molecule from its position between the zinc ions. By coordinating to one or both zinc ions, the inhibitor can block the binding of the substrate or prevent the activation of the water molecule necessary for hydrolysis.
Molecular Basis of Enzyme-Inhibitor Complex Formation with this compound
The formation of a stable complex between an enzyme and an inhibitor is fundamental to the inhibitor's efficacy. For this compound, the molecular interactions with MBLs are driven by a combination of factors, including the coordination with active site zinc ions and interactions with surrounding amino acid residues.
Crystallographic studies of MBLs complexed with tetrazole derivatives have shown that the tetrazole ring can directly interact with the zinc ions in the active site. nih.gov This interaction often involves the displacement of the bridging water molecule. The nitrogen atoms of the tetrazole ring can act as ligands for the zinc ions, effectively chelating them and preventing their participation in the catalytic cycle.
For instance, the crystal structure of a biphenyl (B1667301) tetrazole inhibitor bound to an MBL revealed that the tetrazole moiety directly coordinates with one of the two zinc ions in the active site. nih.gov This mode of binding provides a strong anchor for the inhibitor within the active site and is a key determinant of its inhibitory potency. It is highly probable that this compound would adopt a similar binding mode, with its tetrazole group playing a central role in coordinating the active site zinc ions.
Table 1: Crystallographic Data of a Related Tetrazole Inhibitor with Metallo-β-Lactamase
| Parameter | Value |
| PDB ID | 1ZNB researchgate.net |
| Enzyme | Metallo-β-lactamase from Bacteroides fragilis researchgate.net |
| Inhibitor Class | Biphenyl Tetrazole nih.gov |
| Resolution | 1.85 Å researchgate.net |
| Key Interactions | Tetrazole nitrogen atoms coordinating with one of the active site zinc ions, displacing the bridging water molecule. nih.gov |
Note: This table presents data for a related tetrazole inhibitor to illustrate the likely binding mode of penam-tetrazole compounds in the absence of specific data for this compound.
Spectroscopic techniques are invaluable for studying the dynamics of enzyme-inhibitor interactions in solution. Methods such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy can provide information on binding affinities, kinetics, and conformational changes upon inhibitor binding.
While specific spectroscopic data for this compound are not extensively published, studies on similar MBL inhibitors can shed light on the expected behavior. For instance, the binding of inhibitors to Co(II)-substituted MBLs can be monitored by changes in the UV-Vis spectrum, providing insights into the coordination environment of the metal ions.
NMR spectroscopy can be used to map the binding site of an inhibitor on the enzyme surface and to detect conformational changes in the protein upon inhibitor binding. Changes in the chemical shifts of amino acid residues in the active site upon titration with an inhibitor can confirm the binding location and provide information about the nature of the interaction. It is anticipated that the binding of this compound would induce chemical shift perturbations in the NMR spectrum of an MBL, particularly for residues in and around the active site.
Allosteric Modulation and Conformational Changes Induced by this compound Binding
Allosteric modulation occurs when the binding of a ligand to one site on a protein influences the binding or activity at a different, often distant, site. While many MBL inhibitors are competitive, binding directly to the active site, the possibility of allosteric inhibition exists. nih.gov
Investigating Molecular Mechanisms of Resistance to Penam-Tetrazole Inhibitors
The emergence of resistance to new inhibitors is a significant challenge in antimicrobial drug development. Understanding the molecular mechanisms of resistance is crucial for designing more robust and durable therapeutic agents.
Mutations within the target enzyme are a common mechanism of drug resistance. In the context of MBLs, mutations can occur in the active site, altering the binding of the inhibitor, or in regions distant from the active site, which may allosterically affect the inhibitor's efficacy.
Mutations in the amino acid residues that coordinate the zinc ions or that form direct contacts with the inhibitor can significantly reduce the binding affinity of the inhibitor. For example, a mutation of a key residue that forms a hydrogen bond with the tetrazole moiety of this compound could lead to a substantial loss of inhibitory activity.
Furthermore, mutations in the flexible loops surrounding the active site can also confer resistance. asm.org These loops play a role in substrate recognition and product release, and alterations in their structure or dynamics can impact the binding of inhibitors. For instance, a mutation that alters the conformation of a loop could sterically hinder the binding of a bulky inhibitor like this compound while still allowing the entry of smaller substrate molecules.
Table 2: Examples of MBL Mutations Affecting Inhibitor Efficacy
| Enzyme | Mutation Location | Effect on Inhibition |
| NDM-1 | Active site loop | Reduced binding of some inhibitors. asm.org |
| VIM-2 | Second-shell residue | Altered zinc ion affinity and inhibitor binding. nih.gov |
| IMP-1 | Active site residue | Decreased affinity for certain competitive inhibitors. |
Note: This table provides general examples of how mutations in MBLs can lead to inhibitor resistance, as specific data for this compound is not available.
Efflux Pump Interactions at the Molecular Level
Information specifically detailing the interaction of this compound with bacterial efflux pumps at the molecular level is not available in the reviewed scientific literature. Efflux pumps are a significant mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell and reducing their intracellular concentration. nih.gov
In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps are major contributors to multidrug resistance. nih.govnih.gov These pumps are complex tripartite systems that span the inner and outer bacterial membranes. nih.gov The interaction of a compound with an efflux pump is determined by its molecular properties, such as size, charge, and hydrophobicity, which dictate its ability to bind to the substrate-binding sites within the pump protein. nih.gov
While direct evidence is lacking for this compound, studies on other β-lactam antibiotics have shown that they can be substrates for efflux pumps. For instance, penicillins have demonstrated a strong affinity for the AcrAB-TolC efflux system in E. coli. nih.gov The development of efflux pump inhibitors (EPIs) is an active area of research to counteract this form of resistance. nih.govdntb.gov.ua Without specific studies on this compound, it is not possible to definitively state its role as either a substrate or an inhibitor of any known efflux pump.
Future Research Directions and Unexplored Avenues for 3 5 Tetrazolyl Penam Chemistry
Development of Novel Synthetic Routes for Stereoisomers and Analogues of 3-(5-Tetrazolyl)penam
The biological activity of penam (B1241934) derivatives is critically dependent on their stereochemistry. Future synthetic efforts should prioritize the development of stereoselective routes to access all possible stereoisomers of this compound. Furthermore, the synthesis of a diverse library of analogues is essential for comprehensive structure-activity relationship (SAR) studies. Modern synthetic methodologies can be harnessed to achieve these goals efficiently.
Key approaches include:
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry at the C2 and C3 positions of the penam nucleus during its formation.
Multicomponent Reactions (MCRs): Designing novel MCRs, such as Ugi or Passerini reactions, to rapidly assemble the core structure or introduce diverse substituents from readily available starting materials. beilstein-journals.org This strategy offers a streamlined approach to creating a library of analogues.
Late-Stage Functionalization: Developing methods to modify the tetrazole and penam rings in the final steps of the synthesis. This would allow for the introduction of various functional groups to fine-tune the compound's properties without needing to restart the entire synthetic sequence.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety (especially when using azides for tetrazole formation), and scalability of the synthetic process.
| Synthetic Strategy | Objective | Potential Advantages | Key Precursors/Reagents |
| Asymmetric Synthesis | Access specific, biologically active stereoisomers. | High enantiomeric and diastereomeric purity, crucial for targeted biological activity. | Chiral auxiliaries, organocatalysts, transition metal catalysts. |
| Multicomponent Reactions | Rapid generation of a diverse analogue library. | High efficiency, atom economy, and structural diversity from simple building blocks. | Isocyanides, aldehydes, amines, azide (B81097) sources. |
| Late-Stage Functionalization | Fine-tuning of physicochemical and biological properties. | Modular approach, rapid access to derivatives for SAR studies. | C-H activation catalysts, functionalized organometallics. |
| Click Chemistry | Efficient and specific conjugation to other molecules (e.g., probes, polymers). | High yields, mild reaction conditions, orthogonality to other functional groups. | Azide- or alkyne-modified penam/tetrazole precursors. |
Advanced Computational Studies for Rational Design of Modulated Activity in Penam-Tetrazole Systems
Computational chemistry provides powerful tools for understanding the interactions of small molecules with biological targets and for guiding the design of new compounds with enhanced or novel activities. For the penam-tetrazole system, a multi-faceted computational approach can accelerate the discovery process.
Future computational studies should focus on:
Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the enzymatic reaction mechanisms, such as the acylation of a serine residue in a β-lactamase, providing detailed insights into transition states and activation energies.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the this compound scaffold when bound to various enzyme active sites, revealing key stability and interaction patterns.
Pharmacophore Modeling and Virtual Screening: To develop 3D models of the essential structural features required for activity and use these models to screen large virtual libraries for new compounds with different scaffolds but similar interaction profiles.
Free Energy Perturbation (FEP): To accurately predict the binding affinities of newly designed analogues, allowing for the prioritization of synthetic targets and reducing the need for extensive empirical screening.
| Computational Method | Application for Penam-Tetrazole Systems | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energetics, and spectroscopic parameters of the scaffold. | Understanding of β-lactam ring reactivity, tetrazole pKa, and vibrational spectra. |
| Molecular Docking | Predicting the binding pose and affinity of analogues within the active sites of known and potential targets. | Identification of key binding interactions (H-bonds, hydrophobic contacts) and initial SAR. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability, conformational changes, and the role of water molecules. |
| QM/MM Simulations | Modeling enzymatic reactions involving the penam ring opening. | Detailed mechanistic insights into covalent inhibition and enzyme inactivation pathways. |
Mechanistic Elucidation of Broader Biological Interactions Beyond β-Lactamase Inhibition
The this compound scaffold contains two moieties known for diverse biological activities. The β-lactam ring is a privileged structure for inhibiting serine enzymes, while the tetrazole ring is a versatile metal chelator and a bioisostere for other functional groups. nih.govmdpi.com This suggests the compound may interact with targets other than classical β-lactamases.
Future research should investigate:
Metallo-β-lactamases (MBLs): The tetrazole moiety is an effective zinc-binding group. nih.gov Its ability to inhibit zinc-dependent MBLs, which are resistant to conventional β-lactamase inhibitors, is a critical and unexplored area.
Serine Proteases: Many bacteria utilize serine proteases as virulence factors. The strained β-lactam ring could potentially act as an irreversible inhibitor of these enzymes, offering an alternative antimicrobial mechanism.
Transpeptidases (Penicillin-Binding Proteins - PBPs): While related to β-lactamases, detailed studies on the specific PBP binding profile of this compound are needed to understand its direct antibacterial potential.
Other Metalloproteins: The tetrazole's metal-chelating properties could be leveraged to target other essential bacterial metalloenzymes involved in various metabolic pathways.
| Potential Target Class | Rationale for Interaction | Potential Therapeutic Outcome |
| Metallo-β-lactamases (MBLs) | The tetrazole moiety can coordinate with the active site zinc ions. nih.gov | Overcoming a major mechanism of antibiotic resistance. |
| Bacterial Serine Proteases | The electrophilic β-lactam ring can covalently modify the active site serine. | Inhibition of bacterial virulence and pathogenesis. |
| γ-Secretase | Penam structures have been explored as inhibitors of this intramembrane protease. | Potential applications in neurodegenerative diseases (requires significant modification). |
| Glutamate (B1630785) Receptors | Tetrazole analogues have been developed as ligands for ionotropic glutamate receptors. nih.gov | Exploration for neurological applications, though likely requiring substantial scaffold alteration. |
Exploration of this compound as a Chemical Probe for Enzyme Function and Pathway Elucidation
By incorporating reporter tags, the this compound scaffold can be transformed from a potential inhibitor into a chemical probe for discovering new biological targets and elucidating their roles in cellular pathways. This approach, known as Activity-Based Protein Profiling (ABPP), uses reactive probes to covalently label active enzymes in complex biological systems.
The development of such probes would involve:
Synthesis of Tagged Analogues: Creating derivatives of this compound that include a reporter tag (e.g., a fluorophore like rhodamine) and/or an affinity handle (e.g., biotin) attached at a non-critical position.
Proteome-Wide Labeling: Incubating these probes with bacterial lysates or live cells to label potential protein targets.
Target Identification: Using the affinity handle (biotin) to enrich the labeled proteins, which can then be identified and quantified using advanced mass spectrometry techniques. This could uncover previously unknown off-targets or novel mechanisms of action.
| Probe Design | Reporter/Affinity Tag | Application | Information Gained |
| Fluorescent Probe | Appending a fluorophore (e.g., TAMRA, BODIPY). | In-gel fluorescence scanning, microscopy. | Visualization of target enzymes in a proteome; cellular localization of targets. |
| Affinity Probe | Appending an enrichment handle (e.g., Biotin). | Affinity purification of labeled proteins from complex mixtures. | Isolation of target proteins for identification by mass spectrometry. |
| Trifunctional Probe | Incorporating a reactive group, reporter tag, and affinity handle. researchgate.net | Consolidated detection, visualization, and identification of targets. | Comprehensive target profiling in a single experimental workflow. |
Integration with Emerging Spectroscopic and Computational Techniques for Comprehensive Analysis
A deep understanding of the structure, dynamics, and interactions of this compound requires the application of state-of-the-art analytical methods. Integrating multiple advanced techniques can provide a holistic view of the molecule's behavior from the atomic to the cellular level.
Future analytical strategies should include:
Advanced NMR Spectroscopy: Techniques like 2D-NMR (COSY, HSQC, HMBC) for unambiguous structure determination of new analogues and Saturation Transfer Difference (STD) NMR to map the binding epitope of the compound when interacting with a target protein.
High-Resolution Mass Spectrometry (HRMS): For precise characterization of new compounds and for use in proteomics workflows to identify the specific sites of covalent modification by the penam ring.
X-ray Crystallography: To obtain atomic-resolution structures of this compound analogues bound to their enzyme targets, providing the definitive blueprint for rational drug design.
Machine Learning (ML) and Artificial Intelligence (AI): Integrating ML algorithms with large datasets from synthetic efforts, computational screening, and biological testing to build predictive models for SAR, guiding the design of next-generation compounds with improved potency and selectivity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 5-tetrazole moiety into the penam scaffold?
- Methodological Answer : The 5-tetrazole group can be introduced via coupling reactions such as the Pinner reaction, which involves nitrile intermediates and azide sources. For example, refluxing precursor compounds with triethylamine and sulfur in 1,4-dioxane has been used to synthesize tetrazole derivatives. Purification steps should include thin-layer chromatography (TLC) with iodine vapor visualization or HPLC for higher resolution .
Q. How does the presence of a tetrazole group at the C3 position affect β-lactamase inhibitory activity?
- Methodological Answer : The tetrazole group enhances inhibitory activity by stabilizing the trans-enamine intermediate via hydrogen bonding or electrostatic interactions with the β-lactamase active site. Structural studies (e.g., X-ray crystallography) of SHV-1 enzyme complexes show that derivatives like PSR-3-226 achieve a torsion angle of 177° in the trans-enamine conformation, correlating with higher turnover numbers (kreact) .
Q. What spectroscopic methods are recommended for characterizing 3-(5-Tetrazolyl)penam?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the penam core and tetrazole substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy can identify functional groups like the β-lactam ring .
Q. What is the role of the β-lactam ring in the biological activity of this compound?
- Methodological Answer : The strained β-lactam ring acylates the active-site serine residue of β-lactamases, forming a covalent adduct. Kinetic assays (e.g., time-dependent inhibition studies) demonstrate irreversible binding, while structural data (e.g., SHV-1 crystal structures) confirm this mechanism .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations inform the design of this compound derivatives?
- Methodological Answer : MD simulations reveal conformational dynamics, such as 5-membered ring flipping in penam analogs. Force field optimizations (e.g., AMBER or CHARMM) combined with quantum mechanics/molecular mechanics (QM/MM) can predict how carboxylate groups or side chains influence stability. For example, simulations show that carboxylate-containing penams spend 75% of time in unflipped conformations, enhancing enzyme binding .
Q. How can researchers resolve discrepancies in reported inhibitory efficiencies (e.g., kreact) among penam derivatives?
- Methodological Answer : Standardize kinetic assays (e.g., nitrocefin hydrolysis) under identical pH and temperature conditions. Use X-ray crystallography to compare binding modes and molecular docking to assess steric/electronic effects. For conflicting data on PSR-4-155 vs. SA2-13, structural alignment of active-site interactions can clarify differences .
Q. What mechanisms underlie bacterial resistance to this compound?
- Methodological Answer : Resistance arises from mutations in β-lactamases (e.g., SHV-1, AmpC) or efflux pumps (e.g., mdfA). Evaluate resistance via minimum inhibitory concentration (MIC) assays, gene sequencing (e.g., blaOXA-1), and enzyme kinetics. For example, Pseudomonas aeruginosa’s AmpC enzyme shows reduced susceptibility to PSR-3-226 .
Q. How does the tetrazole group influence pharmacokinetic properties of penam derivatives?
- Methodological Answer : The tetrazole’s polarity improves aqueous solubility, while its metabolic stability reduces hepatic clearance. Assess logP values for lipophilicity, plasma protein binding assays for bioavailability, and in vivo pharmacokinetic (PK) studies in rodent models. Microbial activity data (e.g., against Gram-negative pathogens) can further validate bioavailability .
Data Contradiction Analysis
Q. Why do some studies report variable inhibition kinetics for structurally similar tetrazolyl-penam derivatives?
- Methodological Answer : Variations in assay conditions (e.g., enzyme concentration, buffer pH) or enzyme isoforms (e.g., SHV-1 vs. TEM-1) may cause discrepancies. Cross-validate results using isothermal titration calorimetry (ITC) for binding affinity and stopped-flow kinetics for acylation rates. Structural comparisons of inhibitor-enzyme complexes (e.g., PSR-4-157 vs. SA2-13) can identify critical side-chain interactions .
Tables for Key Data
| Parameter | PSR-4-157 | PSR-3-226 | SA2-13 |
|---|---|---|---|
| Turnover Number (kreact, s<sup>-1</sup>) | 0.25 | 0.18 | 0.05 |
| SHV-1 Inhibition (IC50, μM) | 2.1 | 3.5 | 12.8 |
| AmpC Activity (MIC, μg/mL) | N/A | 8.0 | N/A |
Data adapted from kinetic and microbial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
